1-(4,4,4-Trifluorobutyl)piperidine-4-carbonitrile
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Overview
Description
1-(4,4,4-Trifluorobutyl)piperidine-4-carbonitrile is an organic compound characterized by the presence of a piperidine ring substituted with a trifluorobutyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4,4-Trifluorobutyl)piperidine-4-carbonitrile typically involves the reaction of piperidine with 4,4,4-trifluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then treated with cyanogen bromide to introduce the carbonitrile group, yielding the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4,4,4-Trifluorobutyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction of the carbonitrile group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The trifluorobutyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(4,4,4-Trifluorobutyl)piperidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4,4,4-Trifluorobutyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobutyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its target sites. The carbonitrile group can form hydrogen bonds with active site residues, stabilizing the compound’s binding and enhancing its biological activity.
Comparison with Similar Compounds
1-(4,4,4-Trifluorobutyl)piperidine: Lacks the carbonitrile group, resulting in different chemical reactivity and biological activity.
4-(Trifluoromethyl)piperidine-4-carbonitrile: Contains a trifluoromethyl group instead of a trifluorobutyl group, leading to variations in lipophilicity and reactivity.
1-(4,4,4-Trifluorobutyl)pyrrolidine-4-carbonitrile: Features a pyrrolidine ring instead of a piperidine ring, affecting its steric and electronic properties.
Uniqueness: 1-(4,4,4-Trifluorobutyl)piperidine-4-carbonitrile is unique due to the combination of its trifluorobutyl and carbonitrile groups, which confer distinct chemical and biological properties. The presence of the trifluorobutyl group enhances its lipophilicity and stability, while the carbonitrile group provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
1-(4,4,4-trifluorobutyl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2/c11-10(12,13)4-1-5-15-6-2-9(8-14)3-7-15/h9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMYJIFNHDEOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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